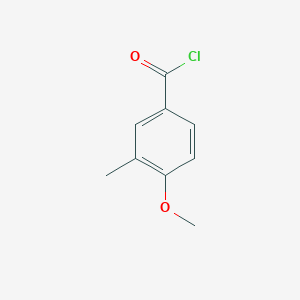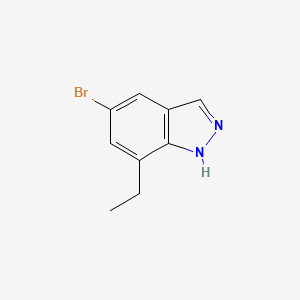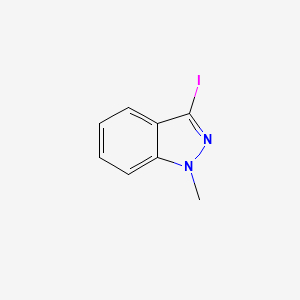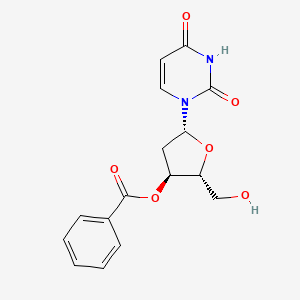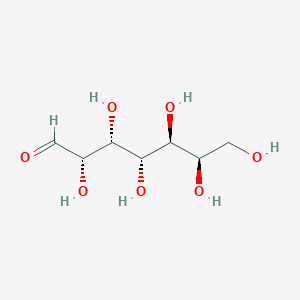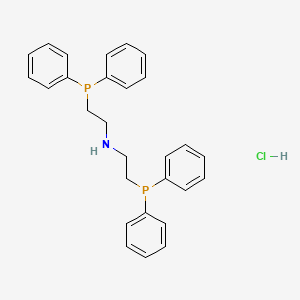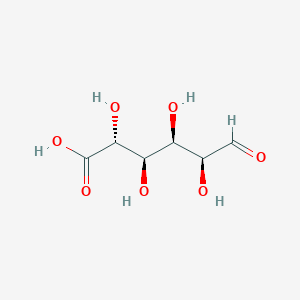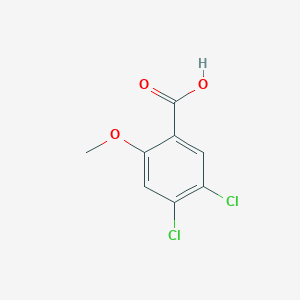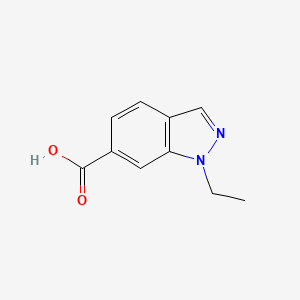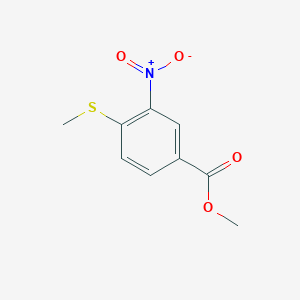
5-Methyl-3-nitropicolinonitrile
Vue d'ensemble
Description
5-Methyl-3-nitropicolinonitrile is a chemical compound with the CAS Number: 65169-63-3 and a molecular weight of 163.14 . It is a solid at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-nitropicolinonitrile is represented by the linear formula C7H5N3O2 . The InChI code for this compound is 1S/C7H5N3O2/c1-5-2-6 (10 (11)12)4-9-7 (5)3-8/h2,4H,1H3 .Physical And Chemical Properties Analysis
5-Methyl-3-nitropicolinonitrile is a solid at room temperature . It has a molecular weight of 163.14 .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
An improved and scalable synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor potentially useful for treating anemia, showcases the utility of starting from related chemical structures. This method, originating from commercially available 5-bromo-3-nitropicolinonitrile, demonstrates the compound's relevance in synthesizing therapeutically relevant molecules (Lei et al., 2015).
Antimicrobial Activity
Research into derivatives of hydrazones from methyl 4-phenylpicolinoimidate has highlighted their antimicrobial properties, including significant activity against Gram-positive bacteria. This work underscores the potential of 5-Methyl-3-nitropicolinonitrile and related compounds in the development of new antimicrobial agents (Gobis et al., 2022).
Organic Synthesis and Catalysis
The compound has also been investigated for its role in the synthesis of new thieno[3,2-b]pyridine derivatives, illustrating its versatility in organic synthesis and the potential for creating complex molecules for various applications (Calhelha & Queiroz, 2010).
Development of Fungicides
In the realm of agriculture, derivatives of 5-Methyl-3-nitropicolinonitrile have been synthesized and evaluated for their fungicidal activity, indicating the compound's utility in developing new agricultural chemicals (Krylov et al., 2019).
Analytical and Biochemical Applications
The compound's derivatives have been used in the preparation of stable isotope-labeled derivatives for the quantification of trace levels of nitrofuran residues in foods, showcasing its importance in analytical chemistry and food safety (Delatour et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)6(3-8)9-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBJZBJPJILCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633518 | |
| Record name | 5-Methyl-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-nitropicolinonitrile | |
CAS RN |
1089330-68-6 | |
| Record name | 5-Methyl-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


